N,N-bis(5-pyrazoyl)urea derivative 1
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Overview
Description
N,N-bis(5-pyrazoyl)urea derivative 1 is a compound characterized by the presence of two pyrazole rings attached to a urea moiety. Pyrazole is a five-membered ring containing two nitrogen atoms, which makes it a privileged scaffold in medicinal chemistry due to its biological and pharmacological properties . The compound has shown potential in various biological activities, including anti-cancer, anti-inflammatory, and anti-pathogenic properties .
Preparation Methods
The synthesis of N,N-bis(5-pyrazoyl)urea derivative 1 typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 5-pyrazolylamine with an isocyanate in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and purity .
Chemical Reactions Analysis
N,N-bis(5-pyrazoyl)urea derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-bis(5-pyrazoyl)urea derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis(5-pyrazoyl)urea derivative 1 involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of various cellular pathways, resulting in the desired biological effects, such as anti-cancer activity .
Comparison with Similar Compounds
N,N-bis(5-pyrazoyl)urea derivative 1 is unique due to its specific structure and the presence of two pyrazole rings. Similar compounds include other pyrazolyl-urea derivatives, such as:
1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea: A potent p38 MAPK inhibitor.
3-fluoro-phenyl-5-pyrazolyl-urea derivative: An anti-cancer agent targeting USP-7.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C25H21F3N8O |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]-3-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C25H21F3N8O/c1-16-22(17-14-29-34(2)15-17)33-36(19-11-7-4-8-12-19)23(16)31-24(37)30-21-13-20(25(26,27)28)32-35(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H2,30,31,37) |
InChI Key |
QJVHIMLGONEYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4=CC(=NN4C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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